The synthesis of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine can be achieved through several methods, with microwave-assisted synthesis being one of the most efficient approaches. This technique allows for rapid reaction times and improved yields compared to traditional heating methods. The synthesis typically involves the coupling of a suitable pyrrolidine precursor with 2,5-dimethoxyphenyl derivatives.
Technical Details:
For example, one reported method utilizes microwave-assisted Suzuki–Miyaura coupling followed by reduction steps to yield the desired product .
The molecular structure of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine can be depicted as follows:
The structure features a pyrrolidine ring (a five-membered nitrogen-containing ring) connected to a phenyl group that is further substituted with two methoxy groups at positions 2 and 5. This substitution pattern contributes to the compound's unique steric and electronic properties.
(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine can participate in various chemical reactions due to the presence of functional groups. Key reactions include:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine is primarily linked to its interactions with biological targets such as receptors or enzymes. Pyrrolidine derivatives often exhibit activity through:
Recent studies have indicated that compounds with similar structures exhibit significant activity against various targets, including kinases and neurotransmitter receptors .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine has potential applications in several scientific fields:
The investigation of (S)-2-(2,5-dimethoxyphenyl)pyrrolidine derivatives originates from structure-activity relationship (SAR) studies of classical psychedelics. Researchers noted that phenylalkylamine psychedelics like mescaline and 2,5-dimethoxy-4-methylamphetamine (DOM) produced profound alterations in perception through promiscuous serotonergic receptor activation. This observation prompted systematic exploration of rigidified analogs designed to enhance receptor subtype specificity. The pivotal breakthrough came with the discovery that replacing the flexible ethylamine chain of 2,5-dimethoxyphenethylamines with constrained pyrrolidine rings dramatically altered receptor interaction profiles. This molecular strategy yielded LPH-5 [(S)-11], a selective 5-HT2A agonist characterized by reduced off-target activity compared to classical psychedelics [3].
Table 1: Evolution of 2,5-Dimethoxyphenyl Derivatives in Serotonergic Agonist Research
Compound Class | Representative Structure | 5-HT2A Receptor Activity | Selectivity Profile | Key Advancement |
---|---|---|---|---|
Phenethylamines | 2C-H (2,5-Dimethoxyphenethylamine) | EC₅₀ = 320 nM | Low (Multi-receptor engagement) | Historical reference compound |
Piperidines | (R)-2-(2,5-Dimethoxyphenyl)piperidine | EC₅₀ = 180 nM | Moderate 5-HT2A selectivity | Introduction of conformational constraint |
Pyrrolidines | (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine (LPH-5) | EC₅₀ = 85 nM | High 5-HT2A selectivity | Optimal combination of potency and selectivity |
Benzodifurans | TCB-2 | EC₅₀ = 40 nM | High 5-HT2A selectivity | High potency but synthetic complexity |
The therapeutic rationale for developing selective 5-HT2A agonists centers on their potential antidepressant effects observed with psilocybin in clinical trials. However, the transient hallucinogenic effects of classical psychedelics present significant clinical limitations. (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine derivatives emerged as chemical probes to determine whether therapeutic effects could be separated from psychedelic experiences. Preclinical data suggests that these optimized agonists may preserve transcriptional plasticity while minimizing acute psychoactive effects, supporting their investigation as next-generation neurotherapeutics [3].
The pyrrolidine ring in (S)-2-(2,5-dimethoxyphenyl)pyrrolidine provides crucial three-dimensional structural features that underlie its pharmacological advantages. As a saturated five-membered nitrogen heterocycle, pyrrolidine exhibits distinct conformational behavior compared to aromatic systems or larger alicyclic rings. The ring's non-planar geometry enables efficient exploration of pharmacophore space through pseudorotation – a phenomenon where the ring pucker inverts through low-energy barrier pathways (approximately 6-8 kJ/mol). This dynamic behavior allows the molecule to adopt multiple bioactive conformations without significant energetic penalty, enhancing receptor complementarity [1] [2] [5].
Table 2: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole | Significance for Drug Design |
---|---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 | Enhanced solubility and target interactions |
LogP | 3.000 | 0.459 | 0.750 | Optimized membrane permeability |
PSA (Ų) | 0 | 16.464 | 13.964 | Balanced blood-brain barrier penetration |
H-Bond Donors | 0 | 1.000 | 1.000 | Directional interactions with targets |
H-Bond Acceptors | 0 | 1.500 | 0.500 | Versatile binding capabilities |
Ring Flexibility | Moderate | High (Pseudorotation) | None | Adaptive receptor binding |
The electronic properties of the pyrrolidine nitrogen significantly influence molecular behavior. With a pKa of approximately 11.3, the pyrrolidine nitrogen remains predominantly protonated at physiological pH, facilitating formation of ionic interactions with aspartate residues in neurotransmitter receptors. This protonation also enhances water solubility, addressing a common limitation of highly aromatic psychedelic compounds. Additionally, the sp³-hybridized character of pyrrolidine increases three-dimensional coverage by approximately 40% compared to planar scaffolds like pyrrole, providing superior vectoring of substituents into complementary binding pockets [1] [2].
The strategic positioning of the dimethoxyphenyl group at the pyrrolidine 2-position creates a defined chiral center with profound stereochemical implications. Molecular modeling indicates that substituents at this position project perpendicular to the ring plane, optimally positioning the 2,5-dimethoxyaryl moiety within a hydrophobic subpocket of the 5-HT2A receptor. This contrasts with flexible phenethylamine derivatives that sample multiple conformations, reducing binding efficiency. The pyrrolidine scaffold's inherent rigidity thus enhances binding affinity while simultaneously restricting off-target interactions through conformational control [5].
The chiral environment of serotonin receptors necessitates strict enantiomeric control for optimal activity. The (S)-configuration of 2-(2,5-dimethoxyphenyl)pyrrolidine demonstrates approximately 15-fold higher potency at 5-HT2A receptors compared to its (R)-counterpart. This enantioselectivity originates from differential binding modes within the orthosteric site, where the protonated nitrogen forms a salt bridge with D3.32 and the dimethoxyphenyl group engages in π-stacking with F3.36. Molecular dynamics simulations reveal that the (S)-enantiomer positions the 5-methoxy group toward a hydrophobic subpocket formed by transmembrane helices 5 and 6, while the (R)-enantiomer induces suboptimal contacts with helix 7, explaining its reduced affinity [3].
Table 3: Impact of Stereochemistry on Pyrrolidine-Based Bioactive Compounds
Compound | Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Enantiomeric Ratio (S/R) | Structural Basis |
---|---|---|---|---|---|
(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine | 5-HT2A Receptor | EC₅₀ = 85 nM | EC₅₀ = 1.3 µM | ~15-fold | Optimal hydrophobic pocket engagement |
GRP40 Agonists (e.g., (R,R)-9) | GPR40 Receptor | EC₅₀ > 2.4 µM (mice) | EC₅₀ = 0.054 µM (mice) | >44-fold | Axial positioning of acetic acid pharmacophore |
Nicotine | nAChR | IC₅₀ = 0.38 mg/kg (LD₅₀) | IC₅₀ = 2.75 mg/kg (LD₅₀) | 7-fold | Differential metabolism by CYP enzymes |
Crizotinib | ALK Kinase | IC₅₀ = 0.020 µM | IC₅₀ > 0.50 µM | >25-fold | Hydrophobic pocket occupancy |
The energetic consequences of stereochemistry extend beyond binding affinity to functional outcomes. Research on related pyrrolidine-containing GPR40 agonists demonstrates how enantiomeric configuration influences receptor activation kinetics. The (R,R)-configured agonist 9 induces a distinct receptor conformation that prolongs G-protein coupling compared to its (S,S)-counterpart, explaining its superior glucose-lowering effects despite similar binding affinities. This phenomenon highlights how pyrrolidine stereochemistry can modulate signaling bias – the preferential activation of specific downstream pathways [1] [8].
Synthetic strategies for accessing enantiopure (S)-2-(2,5-dimethoxyphenyl)pyrrolidine leverage several advanced methodologies. Chiral auxiliary approaches using (S)-tert-butanesulfinamide enable diastereoselective addition of 2,5-dimethoxyphenyl nucleophiles to N-sulfinyl imines, typically achieving >25:1 diastereomeric ratios. Alternatively, transition metal catalysis employing chiral phosphine ligands can effect asymmetric hydrogenation of enamine precursors with up to 98% ee. Emerging biocatalytic routes using imine reductases (IREDs) show promise for sustainable production, achieving >99% ee for structurally similar 2-aryl pyrrolidines [6] [7]. These synthetic advances ensure the reliable production of stereochemically pure material for pharmacological evaluation.
Table 4: Synthetic Approaches to Enantiopure 2-Aryl Pyrrolidines
Methodology | Key Features | Typical ee (%) | Throughput | Application to (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine |
---|---|---|---|---|
Chiral Sulfinimine Chemistry | Diastereoselective addition to Ellman's sulfinimine | 90-98 | Moderate | Directly applicable with Grignard reagents |
Asymmetric Hydrogenation | Transition metal catalysis with chiral ligands | 85-98 | High | Requires enamine precursors |
Biocatalytic Reduction | Imine reductases (IREDs) | >99 | Emerging | Demonstrated for aryl pyrrolidines, not specifically dimethoxy |
C-H Functionalization | Stereoselective intramolecular amination | 75-90 | Low to moderate | Potential for late-stage functionalization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: